2-Hydroxy-4-phenyl-nicotinonitrile
Overview
Description
2-Hydroxy-4-phenyl-nicotinonitrile is a chemical compound with the molecular formula C12H8N2O. It is also known by its IUPAC name, 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile typically involves a multi-step process. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction is carried out under controlled conditions to ensure the desired product is obtained in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-phenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-Hydroxy-4-phenyl-nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-phenyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
- 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- Nicotinonitrile derivatives
- Pyridine-2(H)-one derivatives
Uniqueness: 2-Hydroxy-4-phenyl-nicotinonitrile stands out due to its unique combination of a hydroxyl group and a phenyl ring attached to the nicotinonitrile core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-11-10(6-7-14-12(11)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDTXRAXSRKTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363299 | |
Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14045-37-5 | |
Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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